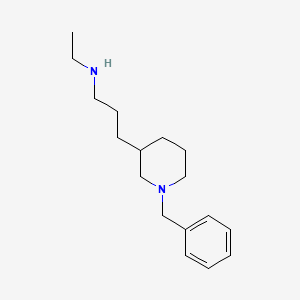
3-(1-benzylpiperidin-3-yl)-N-ethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzylpiperidin-3-yl)-N-ethylpropan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-3-yl)-N-ethylpropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where benzyl halides react with piperidine derivatives.
Alkylation: The final step involves the alkylation of the piperidine nitrogen with ethyl halides to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反应分析
Types of Reactions
3-(1-Benzylpiperidin-3-yl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
3-(1-Benzylpiperidin-3-yl)-N-ethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(1-benzylpiperidin-3-yl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors, modulating their activity and affecting various physiological processes . The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system .
相似化合物的比较
Similar Compounds
- N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- (1-Benzylpiperidin-3-yl)methanol hydrochloride
Uniqueness
3-(1-Benzylpiperidin-3-yl)-N-ethylpropan-1-amine is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
属性
分子式 |
C17H28N2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-(1-benzylpiperidin-3-yl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C17H28N2/c1-2-18-12-6-10-17-11-7-13-19(15-17)14-16-8-4-3-5-9-16/h3-5,8-9,17-18H,2,6-7,10-15H2,1H3 |
InChI 键 |
ZYMOGTRWWIVVEO-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCC1CCCN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















